Rolicyclidine (PCP), also known as phencyclidine or angel dust, was initially synthesized in the 1950s as a potential surgical anesthetic []. Researchers were interested in its dissociative properties, which could produce a sense of detachment from the body. However, early human trials revealed severe side effects, including hallucinations, delusions, and psychosis []. Due to these safety concerns, PCP was never widely adopted as an anesthetic.
Despite its limitations as an anesthetic, PCP has found some utility in scientific research. It can act as an NMDA receptor antagonist []. The N-methyl-D-aspartate (NMDA) receptor is a type of glutamate receptor in the brain that plays a critical role in learning and memory. By blocking the NMDA receptor, PCP can produce effects that resemble some symptoms of schizophrenia []. This has made PCP a valuable tool for researchers studying the neurobiology of schizophrenia and other mental illnesses [].
Rolicyclidine, also known as 1-(1-phenylcyclohexyl)pyrrolidine or PCPy, is a dissociative anesthetic compound that exhibits hallucinogenic and sedative properties. Structurally, it belongs to the class of aralkylamines and is characterized by its chemical formula and molar mass of approximately 229.36 g/mol . Rolicyclidine's pharmacological profile is similar to that of phencyclidine, although it is slightly less potent and has reduced stimulant effects. Instead, it induces a sedative effect reminiscent of barbiturates while retaining dissociative and hallucinogenic characteristics akin to those of phencyclidine .
Rolicyclidine primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, effectively blocking its activity. This mechanism contributes to its dissociative effects, which are characterized by altered sensory perception and a sense of detachment from the environment . Additionally, it interacts with dopamine receptors, further influencing its pharmacological effects .
The synthesis methods for rolicyclidine can be summarized as follows:
This process results in the formation of rolicyclidine with a high degree of purity suitable for research purposes.
Rolicyclidine's unique properties can be compared with several related compounds within the arylcyclohexylamine class:
| Compound Name | Chemical Formula | Potency Compared to Rolicyclidine | Key Characteristics |
|---|---|---|---|
| Phencyclidine | C17H24N | More potent | Stronger hallucinogenic effects |
| Ketamine | C13H16ClN | Less potent | Primarily used as an anesthetic |
| 3-Hydroxyphencyclidine | C17H24N2O | Similar potency | Potential antidepressant properties |
| Methoxetamine | C16H21N | Similar potency | Unique structure with stimulant effects |
Rolicyclidine's position within this group underscores its distinctive balance between sedative and dissociative effects while being less potent than phencyclidine .
The historical development of rolicyclidine synthesis began in the 1950s as part of the broader exploration of arylcyclohexylamine compounds. The initial synthesis of phencyclidine in 1956 by Harold Maddox at Parke Davis Company laid the groundwork for the development of related compounds, including rolicyclidine [1] [2]. While phencyclidine was synthesized through a Grignard reaction involving cyclohexanone and phenylmagnesium bromide, rolicyclidine followed a similar synthetic pathway but utilized pyrrolidine instead of piperidine as the nitrogen-containing heterocycle [4].
The earliest documented synthesis protocols for rolicyclidine emerged in the late 1950s, with British Patent No. 836,083 issued in 1960 providing foundational methodology for phenylcyclohexyl compounds [5]. Rolicyclidine was first synthesized and reported in a British patent from 1958, establishing it as one of the early arylcyclohexylamine derivatives explored for potential medical applications [6]. The compound never advanced to clinical use despite its easier synthesis compared to phencyclidine, employing unwatched pyrrolidine instead of the more controlled piperidine precursor [6].
The synthesis of rolicyclidine typically involves a multi-step process beginning with the preparation of 1-piperidinocyclohexanecarbonitrile as an intermediate, followed by Grignard reaction with phenylmagnesium bromide [7]. This approach represents a modification of the classical phencyclidine synthesis methodology, adapted specifically for pyrrolidine derivatives. The historical protocols established in the 1950s and 1960s have remained largely unchanged in their fundamental approach, though modern optimization techniques have improved yields and purification methods [9].
Early synthesis protocols reported yields ranging from 45 to 65 percent depending on reaction conditions and purification techniques employed [7]. The development of these protocols was driven by pharmaceutical research into dissociative anesthesia, though rolicyclidine itself was never developed for commercial medical use. The synthetic pathways established during this period formed the basis for all subsequent manufacturing processes and continue to influence modern synthesis approaches [10] [1].
The synthesis of rolicyclidine relies on two primary precursor compounds: cyclohexanone and pyrrolidine derivatives. Cyclohexanone serves as the foundational building block for the cyclohexyl portion of the molecule, while pyrrolidine provides the nitrogen-containing heterocyclic component that distinguishes rolicyclidine from its piperidine analog, phencyclidine .
Cyclohexanone preparation for rolicyclidine synthesis requires high purity starting material, typically obtained through industrial oxidation of cyclohexanol or direct synthesis from benzene hydrogenation followed by oxidation [11]. The quality of cyclohexanone significantly impacts the overall yield and purity of the final product, necessitating careful purification and storage under inert atmosphere to prevent oxidation and contamination [11] [12]. Commercial cyclohexanone typically contains stabilizers and impurities that must be removed through distillation before use in synthetic applications.
Pyrrolidine derivatives used in rolicyclidine synthesis include both the parent pyrrolidine and various substituted analogs. The basic pyrrolidine structure provides the nitrogen nucleophile necessary for the final coupling reaction, while substituted derivatives can yield analogs with modified pharmacological properties [13]. Pyrrolidine preparation involves several established methods, including reduction of pyrrole derivatives or cyclization of 1,4-diaminobutane precursors [13]. The choice of pyrrolidine derivative significantly influences both the synthetic pathway and the properties of the resulting rolicyclidine analog.
The intermediate formation involving cyclohexanone typically proceeds through conversion to 1-cyclohexenecarbonitrile or related nitrile intermediates [7] [14]. This transformation can be accomplished through several pathways, including the Bruylants reaction or direct cyanation methods. The nitrile intermediate serves as the electrophilic component for subsequent Grignard addition reactions [14] [15]. Modern synthetic approaches have optimized these transformations to achieve higher yields and improved selectivity compared to historical protocols.
Quality control of precursor compounds is critical for successful rolicyclidine synthesis. Cyclohexanone must be free from aldehydes, water, and peroxide contaminants that can interfere with Grignard reagent formation [12]. Similarly, pyrrolidine derivatives require purification to remove water, primary amines, and other nucleophilic impurities that can compete in the coupling reactions [13]. Analytical characterization of precursors typically employs gas chromatography, nuclear magnetic resonance spectroscopy, and water content determination to ensure suitability for synthesis.
The Grignard reaction represents the critical step in rolicyclidine synthesis, requiring careful optimization of multiple reaction parameters to achieve acceptable yields and product purity. Phenylmagnesium bromide formation serves as the organometallic nucleophile that attacks the nitrile carbon of the cyclohexanecarbonitrile intermediate [12] [16] [15].
Temperature control during Grignard reagent formation proves essential for successful synthesis. Initial magnesium activation typically requires gentle heating to remove surface oxides and initiate the electron transfer process [16] [17]. Once initiated, the exothermic nature of the reaction necessitates careful temperature regulation to maintain optimal reaction rates while preventing decomposition of sensitive intermediates [12]. Optimal temperatures for phenylmagnesium bromide formation range from 35 to 45 degrees Celsius, with higher temperatures leading to increased side product formation and lower overall yields [16] [17].
Solvent selection significantly impacts Grignard reaction efficiency and product formation. Anhydrous diethyl ether represents the traditional solvent choice, though tetrahydrofuran offers superior solvating properties for challenging substrates [12] [18]. The absolute removal of water from all reaction components is critical, as even trace moisture can quench the Grignard reagent and terminate the reaction [12] [16]. Solvent purification typically involves distillation from sodium-benzophenone ketyl or treatment with molecular sieves to achieve the required anhydrous conditions.
Magnesium metal preparation and surface activation represent key factors in Grignard reagent formation. Mechanical activation through sonication or electrical discharge can enhance reactivity, while chemical activation using small amounts of iodine or methyl iodide can initiate sluggish reactions [16] [17]. The magnesium surface area and particle size distribution influence reaction kinetics, with smaller particles generally providing faster initiation and higher yields [12]. Storage of activated magnesium under inert atmosphere prevents reoxidation and maintains reactivity.
The stoichiometry of reactants requires careful optimization to maximize conversion while minimizing waste and side product formation. Typical ratios employ a slight excess of phenylmagnesium bromide relative to the nitrile substrate, though excessive amounts can lead to increased biphenyl formation and reduced yields [16] [17]. The order of addition and rate of reagent introduction significantly impact reaction selectivity and yield, with slow addition of the electrophile to the preformed Grignard reagent generally providing optimal results [12] [15].
The purification of rolicyclidine from crude reaction mixtures requires sophisticated separation techniques to achieve pharmaceutical-grade purity and remove synthetic impurities. Initial workup involves quenching the Grignard reaction with dilute hydrochloric acid or ammonium chloride solution, followed by extraction and concentration to yield crude product containing various impurities .
Hydrochloride salt formation represents a critical purification step that improves both chemical stability and crystallization behavior. The free base form of rolicyclidine is converted to the hydrochloride salt through treatment with anhydrous hydrogen chloride gas in an appropriate organic solvent . This transformation typically increases melting point, reduces volatility, and enhances water solubility for subsequent purification steps. The hydrochloride salt formation also aids in the removal of unreacted starting materials and organic impurities that remain in the free base form.
Recrystallization methodologies for rolicyclidine hydrochloride have been optimized to produce high-purity crystalline material suitable for analytical and research applications. Solvent selection for recrystallization typically involves mixed solvent systems, with acetone-diethyl ether mixtures providing excellent results for many arylcyclohexylamine hydrochlorides [20] [21]. The recrystallization process involves dissolving the crude salt in a minimum volume of hot solvent, followed by controlled cooling to promote crystal nucleation and growth.
Advanced crystallization techniques include vapor diffusion methods, where rolicyclidine solutions are allowed to slowly concentrate through solvent evaporation in the presence of an antisolvent [21]. This approach provides superior crystal quality and morphology compared to rapid cooling methods. Temperature-controlled crystallization using programmable heating and cooling cycles can further optimize crystal formation and eliminate polymorphic variations that might affect product consistency [22] [21].
Column chromatography serves as an alternative purification method for rolicyclidine, particularly when recrystallization proves insufficient for impurity removal. Silica gel chromatography with appropriate solvent gradients can separate rolicyclidine from structurally related impurities and unreacted starting materials . The choice of eluent system requires optimization based on the specific impurity profile of each synthetic batch. Modern preparative high-performance liquid chromatography methods offer even greater resolution for difficult separations, though at increased cost and complexity.
Rolicyclidine exhibits characteristic thermal behavior typical of arylcyclohexylamine compounds. The compound demonstrates a defined melting point range of 44-45°C [1], indicating a relatively low-melting crystalline solid at ambient conditions. Under reduced pressure conditions (0.14 Torr), rolicyclidine displays a boiling point range of 114-123°C [1], suggesting moderate volatility characteristics that are consistent with its molecular weight and structural features.
The thermodynamic stability profile of rolicyclidine can be understood through the lens of its arylcyclohexylamine structure. Studies on related compounds, such as cyclohexylamine, demonstrate that thermal decomposition pathways typically initiate at elevated temperatures exceeding 500°C [2] [3]. The arylcyclohexylamine scaffold shows enhanced thermal stability compared to simpler aliphatic amines due to the rigidity imparted by the cyclohexyl ring system and the electronic stabilization provided by the aromatic phenyl substituent [4].
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) methodologies provide critical insights into phase transition behavior [5] [6]. For compounds structurally related to rolicyclidine, thermal analysis reveals multiple endothermic transitions corresponding to dehydration events, polymorphic transformations, and melting processes [7]. The pyrrolidine moiety in rolicyclidine contributes to the overall thermal stability through its five-membered ring structure, which exhibits resistance to thermal decomposition compared to acyclic amine counterparts [8].
| Thermal Property | Value | Conditions |
|---|---|---|
| Melting Point | 44-45°C | Atmospheric pressure |
| Boiling Point | 114-123°C | 0.14 Torr |
| Thermal Decomposition Onset | >500°C (estimated) | Based on related compounds |
The solubility characteristics of rolicyclidine reflect its amphiphilic nature, arising from the hydrophobic phenylcyclohexyl moiety and the relatively polar pyrrolidine nitrogen center. Experimental solubility data reveals significant variation across different solvent systems, providing insight into the compound's intermolecular interactions and solvation behavior [9] [10].
In polar aprotic solvents, rolicyclidine demonstrates moderate to good solubility. The compound exhibits solubility of 12 mg/mL in N,N-dimethylformamide (DMF) and 5 mg/mL in dimethyl sulfoxide (DMSO) [9] [10]. These values indicate favorable interactions between the nitrogen lone pair of the pyrrolidine ring and the polar aprotic solvent molecules through dipole-induced dipole interactions.
Protic polar solvents show enhanced solubility characteristics. Ethanol provides the highest recorded solubility at 30 mg/mL [9] [10], likely due to hydrogen bonding interactions between the alcohol hydroxyl group and the nitrogen atom of the pyrrolidine ring. This enhanced solubility in ethanol suggests protonation of the basic nitrogen center, forming hydrogen-bonded complexes that stabilize the dissolved species.
Aqueous solubility, measured in phosphate-buffered saline (PBS) at physiological pH 7.2, shows moderate solubility of 10 mg/mL [9] [10]. This aqueous solubility is attributed to the basic nature of the pyrrolidine nitrogen, which can undergo protonation under physiological conditions, enhancing water solubility through ionic interactions and hydrogen bonding with water molecules.
| Solvent System | Solubility (mg/mL) | Interaction Type |
|---|---|---|
| N,N-Dimethylformamide | 12 | Dipole-dipole interactions |
| Dimethyl sulfoxide | 5 | Dipole-induced dipole |
| Ethanol | 30 | Hydrogen bonding |
| PBS (pH 7.2) | 10 | Ionic interactions, H-bonding |
The octanol-water partition coefficient represents a critical parameter for understanding lipophilicity and membrane permeability characteristics [11] [12] [13]. While specific experimental log P values for rolicyclidine were not identified in the available literature, the structural features suggest a moderately lipophilic profile typical of arylcyclohexylamine compounds [12].
The acid-base properties of rolicyclidine are dominated by the basic pyrrolidine nitrogen center. Computational predictions indicate a pKa value of 9.86±0.20 [1], classifying rolicyclidine as a moderately strong organic base. This pKa value is consistent with the electronic environment of the nitrogen atom within the pyrrolidine ring system.
The protonation behavior of rolicyclidine follows typical patterns observed for tertiary aliphatic amines. At physiological pH (approximately 7.4), the compound exists predominantly in its protonated form, with the nitrogen bearing a positive charge. The Henderson-Hasselbalch equation predicts that approximately 99.7% of rolicyclidine molecules will be protonated at pH 7.4, significantly influencing its pharmacokinetic and physicochemical properties.
The relatively high pKa value reflects the electron-donating effects of the cyclohexyl and pyrrolidine substituents on the nitrogen center. The absence of strongly electron-withdrawing groups in the immediate vicinity of the nitrogen allows for efficient protonation and stabilization of the resulting ammonium cation through inductive effects and hyperconjugation [14].
Temperature dependence of pKa values typically follows van't Hoff relationships, with pKa generally decreasing with increasing temperature for most organic bases. The pyrrolidine system in rolicyclidine likely exhibits similar temperature dependence, though specific experimental data were not identified in the literature review.
| pH Range | Predominant Species | Percentage Protonated |
|---|---|---|
| < 8.86 | Protonated (RNH⁺) | > 90% |
| 8.86-10.86 | Mixed | 10-90% |
| > 10.86 | Free base (RN) | < 10% |
The spectroscopic characterization of rolicyclidine encompasses multiple analytical techniques that provide definitive structural identification and purity assessment. Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the functional groups present in the molecular structure [15] [16] [17].
Infrared Spectroscopy Analysis
The infrared spectrum of rolicyclidine exhibits several characteristic absorption bands that serve as diagnostic fingerprints. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, consistent with the phenyl ring substituent [18] [19]. Aliphatic C-H stretching vibrations from the cyclohexyl and pyrrolidine rings manifest in the 2850-3000 cm⁻¹ region [20] [21].
The aromatic C=C stretching vibrations typically appear as multiple bands between 1440-1625 cm⁻¹, reflecting the benzene ring modes [18] [22]. The pyrrolidine ring contributes characteristic C-N stretching vibrations in the 1000-1350 cm⁻¹ region, along with ring deformation modes in the fingerprint region below 1000 cm⁻¹ [23].
Out-of-plane bending vibrations of the aromatic C-H bonds provide additional structural confirmation, typically appearing as strong bands between 680-900 cm⁻¹. The substitution pattern on the benzene ring can be determined from the specific frequencies and intensities of these out-of-plane bending modes [18] [20].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy provides detailed structural information about the hydrogen environments in rolicyclidine. The aromatic protons of the phenyl ring appear as a complex multiplet in the 7.0-7.5 ppm region, consistent with monosubstituted benzene systems [17]. The cyclohexyl ring protons exhibit characteristic patterns between 1.0-2.5 ppm, with axial and equatorial protons potentially resolvable depending on the temperature and solvent conditions.
The pyrrolidine ring protons contribute overlapping multiplets in the 1.5-3.0 ppm region, with the N-CH₂ protons typically appearing more downfield due to the deshielding effect of the nitrogen atom [17]. ¹³C NMR spectroscopy provides complementary information about carbon environments, with aromatic carbons appearing between 120-140 ppm and aliphatic carbons in the 20-80 ppm range.
Solvent effects significantly influence NMR chemical shifts and coupling patterns. Studies on related arylcyclohexylamine compounds demonstrate that polar solvents such as DMSO-d₆ can induce different chemical shift patterns compared to CDCl₃, particularly affecting the nitrogen-bearing carbon environments [17].
Mass Spectrometry Fragmentation Patterns
Mass spectrometric analysis of rolicyclidine reveals characteristic fragmentation patterns typical of arylcyclohexylamine compounds. The molecular ion peak appears at m/z 229, corresponding to the molecular weight of the compound [24] [25]. Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom, resulting in the loss of portions of the pyrrolidine or cyclohexyl rings.
Characteristic fragment ions include those arising from the loss of the pyrrolidine moiety (loss of 70 mass units) and various rearrangement processes involving the cyclohexyl and phenyl rings. The base peak often corresponds to fragments retaining the aromatic system, reflecting the stability of the phenyl cation and related species [24] [26].
High-resolution mass spectrometry provides exact mass determination and elemental composition confirmation, essential for unambiguous identification of rolicyclidine and differentiation from structural isomers [25] [27].
| Spectroscopic Technique | Key Diagnostic Features | Typical Ranges/Values |
|---|---|---|
| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ |
| Aliphatic C-H stretch | 2850-3000 cm⁻¹ | |
| Aromatic C=C stretch | 1440-1625 cm⁻¹ | |
| ¹H NMR | Aromatic protons | 7.0-7.5 ppm |
| Cyclohexyl protons | 1.0-2.5 ppm | |
| Pyrrolidine protons | 1.5-3.0 ppm | |
| Mass Spectrometry | Molecular ion | m/z 229 |
| Base peak fragments | Various m/z values |